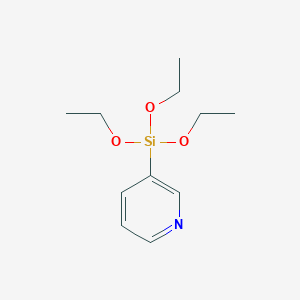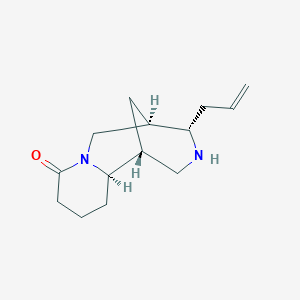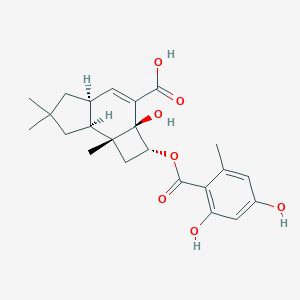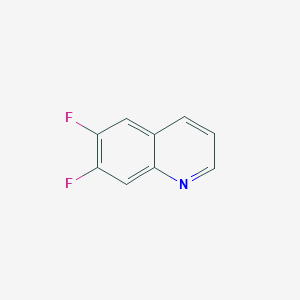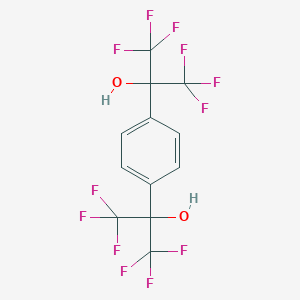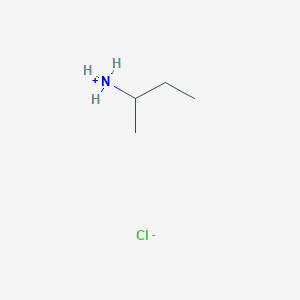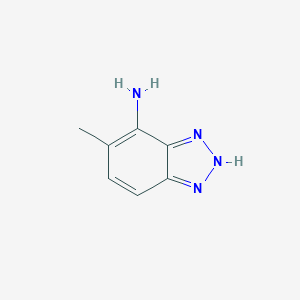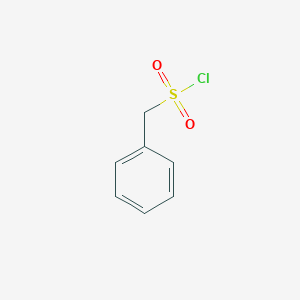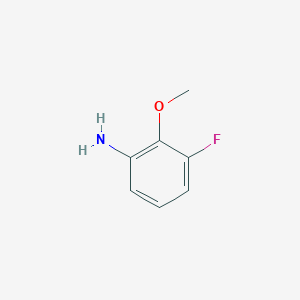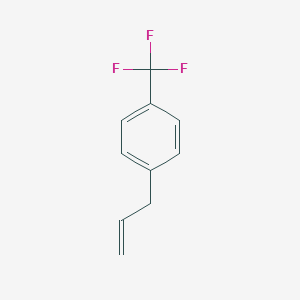
1-Allyl-4-(trifluoromethyl)benzene
Overview
Description
1-Allyl-4-(trifluoromethyl)benzene is a compound that can be synthesized through palladium-catalyzed reactions. It is a derivative of benzene where an allyl group and a trifluoromethyl group are attached to the benzene ring. This compound is of interest due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of this compound can be achieved through palladium-catalyzed allylalkynylation of benzynes. This method involves the generation of benzynes from 2-(trimethylsilyl)aryl triflates and cesium fluoride, followed by a reaction with allylic chlorides and alkynylstannanes to yield 1-allyl-2-alkynylbenzenes . Although the paper does not directly mention the synthesis of this compound, the methodology described could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene, has been investigated through X-ray crystallography. These studies reveal a propeller-like conformation with significant dihedral angles between the central and peripheral benzene rings . While this does not directly describe this compound, it provides insight into the structural characteristics that similar compounds can exhibit.
Chemical Reactions Analysis
The reactivity of this compound can be inferred from studies on similar compounds. For instance, visible-light-induced difluoroalkylation of 1-(allyloxy)-2-(1-arylvinyl)benzenes has been developed, showcasing the ability of allyl groups in benzene derivatives to participate in novel chemical transformations under mild conditions . This suggests that this compound could also undergo similar reactions, potentially leading to the formation of new difluoroalkylated products.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from the properties of related trifluoromethylated benzene derivatives. For example, 1,2,4-tris(trifluoromethyl)benzene undergoes selective lithiation, indicating that the trifluoromethyl groups can influence the reactivity of the benzene ring towards metalation . This suggests that the trifluoromethyl group in this compound could similarly affect its reactivity and physical properties, such as solubility and boiling point.
Scientific Research Applications
Synthesis and Catalytic Applications
- Phosphaalkenes Palladium(II) Complexes in Cross-Coupling Reactions : The 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene ligand, prepared using 1-Allyl-4-(trifluoromethyl)benzene, was used in Suzuki and Sonogashira cross-coupling reactions, demonstrating effectiveness in catalysis (Deschamps et al., 2007).
Chemical Synthesis and Functionalization
- Trifluoromethylated Compounds Synthesis : The study shows α-(Trifluoromethyl)allylalcohols, derivable from compounds like this compound, can be converted into various trifluoromethylated compounds, demonstrating versatility in synthetic chemistry (Radix-Large et al., 2004).
- Palladium-Catalyzed Allylalkynylation : In this process, this compound derivatives undergo allylalkynylation to form 1-allyl-2-alkynylbenzenes, demonstrating its use in complex molecular syntheses (Jeganmohan & Cheng, 2004).
- Acid-Promoted Synthesis of CF3-Alkenes and CF3-Indanes : This study highlights the reaction of this compound derivatives leading to the formation of CF3-alkenes and CF3-indanes, showcasing its potential in the synthesis of fluorinated compounds (Kazakova et al., 2015).
Environmental and Material Science
- Selective Removal of Benzene from Water : A study on the use of 1-allyl-3-butylimidazilium bis (trifluoromethyl) derivatives, related to this compound, for the removal of benzene from water through pervaporation, highlights its potential in environmental applications (Uragami et al., 2016).
Organic Chemistry and Reaction Mechanisms
- Aryne Trifunctionalization : The study focuses on the aryne trifunctionalization using aryl allyl sulfoxides, where derivatives of this compound can play a role, shedding light on complex organic synthesis processes (Li et al., 2016).
- Silver-Catalyzed Carbon-Carbon Bond Formation : This research explores the silver-catalyzed formation of carbon-carbon bonds, where this compound derivatives could be used as starting materials in similar reactions (Pati & Liu, 2012).
- Metal Triflate-Catalyzed Cationic Benzylation and Allylation : Demonstrates the application of this compound in metal-catalyzed benzylation and allylation reactions, which are crucial in the field of organic synthesis (Noji et al., 2007).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
1-Allyl-4-(trifluoromethyl)benzene is a semisynthetic derivative of estragole . It’s known to be used as an insecticide and attractant , suggesting that it may interact with specific receptors or enzymes in insects.
Mode of Action
It’s known to be a reactant for the stereoselective preparation of alkenyl nitriles via fecl2-catalyzed oxidation and regioselective intermolecular allylic c-h alkylation with bis-sulfoxide/pd(oac)2 catalyst .
Biochemical Pathways
Its use in the synthesis of alkenyl nitriles suggests that it may play a role in the formation of carbon-carbon bonds .
Result of Action
It’s known to be effective against some fungal species and is used as an insecticide and attractant .
Action Environment
As a reactant in chemical reactions, factors such as temperature, ph, and the presence of catalysts would likely influence its reactivity .
properties
IUPAC Name |
1-prop-2-enyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h2,4-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVBWCOLYXWNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463312 | |
| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1813-97-4 | |
| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1813-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-allyl-4-(trifluoromethyl)benzene interact with male Mediterranean fruit flies and what are the downstream effects?
A1: While the exact mechanism of interaction isn't fully elucidated in the provided research, this compound elicited strong antennal olfactory responses in male Mediterranean fruit flies (Ceratitis capitata) during electroantennography (EAG) tests []. This suggests the compound interacts with olfactory receptors on the flies' antennae, potentially mimicking naturally occurring attractants. This interaction could disrupt typical mating behaviors by interfering with the flies' ability to locate females, potentially offering a novel approach for pest control.
Q2: How does the structure of this compound compare to other attractive compounds identified in the study, and what does this suggest about structural features important for attraction?
A2: this compound shares structural similarities with other potent attractants identified in the study, such as estragole, 4-allyltoluene, and 2-allylphenol []. These compounds all possess an aromatic ring structure with an allyl group substituent, suggesting this structural motif is important for olfactory receptor binding and subsequent attraction in male C. capitata. Interestingly, this compound, which contains a trifluoromethyl group, elicited the strongest EAG response among all tested compounds, indicating the potential for enhanced activity with this specific substitution []. This finding highlights the importance of exploring variations in aromatic substituents for optimizing attractant potency in future research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




